molecular formula C17H16N2O3S2 B2875614 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 775315-04-3

2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2875614
CAS No.: 775315-04-3
M. Wt: 360.45
InChI Key: RJMDXFZYQNDCER-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-8-4-5-9(2)11(6-8)23-7-12-18-15(20)13-10(3)14(17(21)22)24-16(13)19-12/h4-6H,7H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMDXFZYQNDCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core structure, a carboxylic acid functional group, and a sulfanyl group attached to a 2,5-dimethylphenyl moiety. It has a molecular weight of 360.45. The uniqueness of this compound lies in its specific combination of a thieno-pyrimidine structure with a sulfanyl moiety and a carboxylic acid group, potentially leading to distinct biological activities not found in similar compounds.

Scientific Research Applications
Research suggests that compounds with similar structures to this compound exhibit notable biological activities, making it of interest in medicinal chemistry.

Synthesis
The synthesis of this compound typically involves specific reaction conditions and reagents crucial for optimizing yield and purity.

Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action, with preliminary studies potentially focusing on various aspects.

Structural Similarity
Several compounds exhibit structural similarities to this compound. Examples include:

  • 5-Methyl-4-oxo-thieno[2,3-d]pyrimidine, which lacks the sulfanyl group and focuses on antimicrobial activity.
  • 2-Amino-thiazole derivatives, known for broad-spectrum antimicrobial activity but with a different heterocyclic base.
  • Pyrimidine derivatives with a carboxylic acid, often studied for anticancer properties.
Compound NameStructureKey Features
5-Methyl-4-oxo-thieno[2,3-d]pyrimidineStructureLacks the sulfanyl group; focuses on antimicrobial activity.
2-Amino-thiazole derivativesStructureKnown for broad-spectrum antimicrobial activity; different heterocyclic base.
Pyrimidine derivatives with carboxylic acidStructureSimilar functional groups; often studied for anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid include other thieno[2,3-d]pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific reactivity and applications. For example:

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as antitumor agents . The compound has been evaluated for its ability to inhibit key enzymes involved in purine biosynthesis. Specifically, it has shown significant inhibitory activity against:

  • GARFTase (Glycinamide ribonucleotide formyltransferase) with a Ki value of 2.97 μM.
  • AICARFTase (5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase) with a Ki value of 9.48 μM .

These enzymes are crucial for the proliferation of cancer cells, making their inhibition a promising strategy for cancer treatment.

Cytotoxicity Studies

A series of biological assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

  • The compound exhibited potent growth inhibition across multiple human tumor cell lines.
  • Notably, it demonstrated superior activity compared to standard chemotherapeutic agents like 5-fluorouracil , with TGI (Total Growth Inhibition) values significantly lower than those of reference drugs .

The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their antitumor effects involves:

  • Targeting Folate Receptors : These receptors are overexpressed in many cancer types, allowing selective targeting of tumor cells while sparing normal tissues.
  • Dual Inhibition : The compound's ability to inhibit both GARFTase and AICARFTase suggests a multifaceted approach to disrupting cancer cell metabolism and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity:

  • It has shown significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were determined for several derivatives, with notable activity against strains such as Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key findings include:

  • Substituents at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance potency against both cancer and microbial targets.
  • Electron-withdrawing groups at certain positions have been found to increase cytotoxicity against specific cancer cell lines .

Table 1: Biological Activity Data of Compound

Activity TypeTarget Enzyme/PathwayKi Value (μM)Cell Line TestedTGI Value
AntitumorGARFTase2.97Various Tumor Cell Lines< 16.2
AntitumorAICARFTase9.48Various Tumor Cell Lines< 16.2
AntimicrobialE. coliMIC < 50N/AN/A
AntimicrobialS. aureusMIC < 50N/AN/A

Case Studies

  • Study on Triple-Negative Breast Cancer : A derivative similar to the compound was tested against MDA-MB-231 cells (a triple-negative breast cancer model), showing an IC50 value of 27.6 μM, indicating promising potential as a targeted therapy in this challenging subtype of breast cancer .
  • Antimicrobial Evaluation : In vitro tests revealed that compounds within this class exhibited significant antibacterial properties against Mycobacterium tuberculosis and other pathogens, suggesting potential applications in infectious disease treatment .

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